molecular formula C21H23N3O2S2 B2867994 2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one CAS No. 1795304-43-6

2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2867994
CAS No.: 1795304-43-6
M. Wt: 413.55
InChI Key: GYQQAGAKSCGWHJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one (CAS 1795304-43-6) is a sophisticated small molecule with a molecular formula of C21H23N3O2S2 and a molecular weight of 413.56 g/mol . This compound features a hybrid structure incorporating a 1,2,4-oxadiazole ring, a piperidine moiety, and a thiophene heterocycle, making it a valuable chemical tool for medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, known to act as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in drug-like molecules . Compounds containing this heterocycle have demonstrated significant potential across various therapeutic areas, including infectious diseases, metabolic disorders, and oncology . The presence of the thiophene ring further expands the utility of this compound, as thiophene derivatives are widely used as building blocks in the synthesis of pharmaceuticals and organic electronic materials . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex target molecules or as a core scaffold for building libraries in high-throughput screening. It is supplied For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c25-20(15-28-13-16-5-2-1-3-6-16)24-9-4-7-17(12-24)11-19-22-21(23-26-19)18-8-10-27-14-18/h1-3,5-6,8,10,14,17H,4,7,9,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQQAGAKSCGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Introduction of the benzylthio group: This step involves the reaction of a benzyl halide with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and benzylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can lead to the formation of benzylsulfoxide or benzylsulfone.

Scientific Research Applications

2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of heterocycles and substituents. Below is a comparative analysis with structurally or functionally related molecules:

Compound Core Structure Key Substituents Reported Properties Reference
2-(Benzylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one Piperidine-ethanone 1,2,4-Oxadiazole-thiophene, benzylsulfanyl Hypothesized analgesic activity (based on piperidinyl-ethanone analogs)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone Benzothiazole, allyl, phenyl Stabilized planar conformation; moderate antimicrobial activity
1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one Piperidine-ethanone Dimethylamino, hydroxy, methoxyphenyl, trifluorophenyl Potent analgesic (μ-opioid receptor agonist; IC₅₀ = 12 nM)
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone Benzothiazole, phenyl Enhanced solubility (logP = 2.1) due to keto-enol tautomerism

Key Findings

Heterocyclic Influence :

  • The 1,2,4-oxadiazole-thiophene system in the target compound likely increases metabolic stability compared to benzothiazole derivatives, as oxadiazoles are less prone to oxidative degradation .
  • Thiophene’s electron-rich nature may enhance binding to aromatic residues in biological targets, whereas benzothiazole analogs rely on sulfur-mediated hydrogen bonding .

Pharmacological Potential: Piperidinyl-ethanone derivatives with trifluorophenyl substituents exhibit nanomolar affinity for opioid receptors, suggesting that the target compound’s benzylsulfanyl group could be optimized for similar efficacy . Pyrazolone-benzothiazole hybrids demonstrate moderate antimicrobial activity, but the target compound’s oxadiazole-thiophene motif may shift selectivity toward neurological targets .

Crystallographic studies of benzothiazole-pyrazolone compounds reveal planar conformations, whereas the target compound’s piperidine and oxadiazole rings may adopt a twisted geometry, affecting packing efficiency and solubility .

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